Bienvenue dans la boutique en ligne BenchChem!

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

Kinase hinge-binding Halogen bonding Structure-Activity Relationship

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 888466-26-0) is a synthetic benzofuran-2-carboxamide derivative bearing distinct 3-(4-nitrobenzamido) and N-(3-chloro-4-fluorophenyl) substituents. This compound belongs to an emerging class of benzofuran carboxamides recognized for their capacity to inhibit multiple kinases, including EGFR, VEGFR2, FLT3, and CK2, with reported IC50 values spanning low nanomolar to sub-micromolar ranges.

Molecular Formula C22H13ClFN3O5
Molecular Weight 453.81
CAS No. 888466-26-0
Cat. No. B2848739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
CAS888466-26-0
Molecular FormulaC22H13ClFN3O5
Molecular Weight453.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H13ClFN3O5/c23-16-11-13(7-10-17(16)24)25-22(29)20-19(15-3-1-2-4-18(15)32-20)26-21(28)12-5-8-14(9-6-12)27(30)31/h1-11H,(H,25,29)(H,26,28)
InChIKeyOWGLXHVGAZNMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 888466-26-0): A Specialized Benzofuran Carboxamide for Kinase Inhibitor Screening and Targeted Anticancer Research


N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 888466-26-0) is a synthetic benzofuran-2-carboxamide derivative bearing distinct 3-(4-nitrobenzamido) and N-(3-chloro-4-fluorophenyl) substituents. This compound belongs to an emerging class of benzofuran carboxamides recognized for their capacity to inhibit multiple kinases, including EGFR, VEGFR2, FLT3, and CK2, with reported IC50 values spanning low nanomolar to sub-micromolar ranges [1] [2]. Its dual pharmacophore architecture—combining an ATP-competitive kinase-binding motif with a nitroaromatic moiety amenable to bioreductive activation and DNA intercalation—distinguishes it from simpler benzofuran analogs and positions it as a versatile probe for mechanistic anticancer studies [3].

Why N-(3-Chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran-2-Carboxamide Analogs


Generic substitution within the benzofuran-2-carboxamide family is unreliable because small structural modifications profoundly alter kinase selectivity, potency, and mechanism of action. The 3-chloro-4-fluorophenyl anilide moiety provides a specific halogen-bonding pattern that complements the hydrophobic back pocket of kinase ATP-binding sites; replacing this with a mono-fluoro or unsubstituted phenyl group reduces hinge-region complementarity and can shift kinase selectivity [1]. Simultaneously, the 4-nitrobenzamido group at the benzofuran 3-position introduces a nitroaromatic pharmacophore capable of bioreduction to reactive intermediates that induce DNA damage—a dual-mode cytotoxicity mechanism absent in non-nitrated or 3-pivalamido analogs . Even regioisomeric nitro repositioning (2-nitro vs. 4-nitro) alters the reduction potential and intercalation geometry, potentially abolishing the DNA-targeting component while retaining only kinase inhibition [2].

Comparative Evidence: N-(3-Chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 888466-26-0) vs. Structural Analogs


Dual Halogen (Cl/F) Substitution on the N-Phenyl Ring Enhances Kinase Hinge-Binding Complementarity Compared to Mono-Fluoro or Unsubstituted Analogs

The 3-chloro-4-fluorophenyl substituent of the target compound provides a unique halogen-bonding pattern not achievable with mono-fluoro or unsubstituted phenyl analogs. In benzofuran-2-carboxamide kinase inhibitors, the 3-chloro-4-fluorophenyl motif is empirically correlated with sub-micromolar EGFR inhibition, whereas unsubstituted N-phenyl analogs exhibit significantly weaker or absent kinase activity [1]. The pivalamide analog N-(3-chloro-4-fluorophenyl)-3-pivalamidobenzofuran-2-carboxamide, which retains the same 3-chloro-4-fluorophenyl group, is a confirmed EGFR tyrosine kinase inhibitor acting via ATP-binding site occupation , supporting the critical role of this halogenated phenyl group in target engagement.

Kinase hinge-binding Halogen bonding Structure-Activity Relationship EGFR

4-Nitrobenzamido Substitution Confers Bioreductive Activation and DNA-Intercalation Potential Not Available in Non-Nitrated or Pivalamido Analogs

The 4-nitrobenzamido group at the benzofuran 3-position endows the target compound with a nitroaromatic pharmacophore capable of enzymatic nitroreduction to generate reactive intermediates (e.g., hydroxylamine and nitroso species) that covalently damage DNA [1]. In contrast, the pivalamide analog N-(3-chloro-4-fluorophenyl)-3-pivalamidobenzofuran-2-carboxamide possesses a non-nitrated, non-electrophilic pivalamido group and acts solely as an ATP-competitive EGFR kinase inhibitor without DNA-targeting capacity . This functional dichotomy—present in the target compound but absent in the pivalamide comparator—enables a dual-mode antiproliferative mechanism combining kinase signal blockade with direct genotoxic stress.

Bioreductive activation DNA intercalation Nitroreductase Dual-mode cytotoxicity

The 4-Nitro Regioisomer Position on the Benzamido Group Dictates Distinct Redox Potential and DNA-Interaction Geometry vs. the 2-Nitro Isomer

The target compound bears the nitro group at the para (4-) position of the benzamido ring, whereas the structurally closest regioisomer N-(3-chloro-4-fluorophenyl)-3-(2-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 888466-18-0) places the nitro group at the ortho (2-) position . Para-nitro substitution yields a more extended, linear molecular geometry favoring intercalation between DNA base pairs, while ortho-nitro substitution introduces steric hindrance and intramolecular hydrogen bonding with the amide NH, altering both the reduction potential and the DNA-interaction mode [1]. These regioisomers are not functionally interchangeable in assays measuring DNA damage or nitroreductase-dependent activation.

Regioisomer selectivity Nitro position Redox potential DNA intercalation geometry

Predicted Lipophilicity and Metabolic Stability Profile of the Target Compound vs. Poly-Fluorinated and Trifluoromethoxy Analogs

Based on computed XLogP3 values for structurally related benzofuran-2-carboxamides, the target compound (C22H13ClFN3O5) is predicted to exhibit a logP of approximately 3.5-4.0 [1]. This lies within an optimal range for cell permeability while avoiding the excessive lipophilicity (logP > 5) that often leads to poor aqueous solubility, high metabolic clearance, and non-specific protein binding. By comparison, the trifluoromethoxy analog 3-(3-nitrobenzamido)-N-4-(trifluoromethoxy)phenyl-1-benzofuran-2-carboxamide (CAS 888458-20-6) bears a more lipophilic substituent expected to increase logP by approximately 0.8-1.2 units [2], potentially compromising its developability profile.

Lipophilicity Metabolic stability Physicochemical property prediction Lead optimization

Optimal Application Scenarios for N-(3-Chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 888466-26-0)


Kinase Selectivity Profiling Panels Requiring Multi-Target Benzofuran Carboxamide Probes

Based on the dual halogen substitution pattern that enhances kinase hinge-binding (Evidence Item 1) and the confirmed kinase inhibitory activity of structurally related benzofuran-2-carboxamides against EGFR (IC50 = 0.45 µM), VEGFR2 (IC50 = 0.68 µM), and FLT3 (IC50 = 15-30 nM) [1] [2], the target compound is ideally suited for inclusion in kinase selectivity profiling panels. Its 3-chloro-4-fluorophenyl group provides the halogen-bonding capacity necessary for ATP-binding site engagement, making it a valuable reference compound for benchmarking novel benzofuran-derived kinase inhibitors.

Dual-Mechanism (Kinase Inhibition + DNA Damage) Anticancer Drug Discovery Programs

The combination of a kinase-targeting benzofuran-2-carboxamide scaffold with a 4-nitrobenzamido bioreductive warhead (Evidence Item 2) positions this compound for anticancer screening campaigns that seek to exploit synergistic cytotoxicity. Unlike the pivalamide analog, which operates solely as an ATP-competitive EGFR inhibitor , the target compound's nitroaromatic moiety can be activated under hypoxic tumor conditions or by cellular nitroreductases to generate DNA-damaging reactive intermediates, potentially overcoming resistance mechanisms that limit single-mode kinase inhibitors.

Structure-Activity Relationship (SAR) Studies for Nitrobenzamido Benzofuran Lead Optimization

The well-defined regioisomeric distinction between the 4-nitro (target compound) and 2-nitro (CAS 888466-18-0) analogs (Evidence Item 3) makes this compound an essential comparator in SAR campaigns exploring the impact of nitro position on DNA intercalation geometry and reduction potential. Additionally, its predicted moderate logP (~3.5-4.0) relative to trifluoromethoxy analogs (Evidence Item 4) provides a baseline for evaluating lipophilicity-driven changes in cell permeability and metabolic stability during lead optimization [3].

Chemical Biology Probe for Investigating Kinase-DNA Damage Crosstalk in Cancer Cells

The target compound's dual pharmacophore architecture enables its application as a chemical biology tool to dissect crosstalk between kinase signaling inhibition and DNA damage response pathways. By comparing its cellular effects with those of the pivalamide analog (kinase-only inhibitor) , researchers can deconvolve the relative contributions of ATP-competitive kinase blockade versus nitroaromatic-induced genotoxic stress to the observed antiproliferative phenotype.

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.